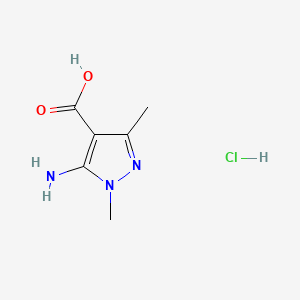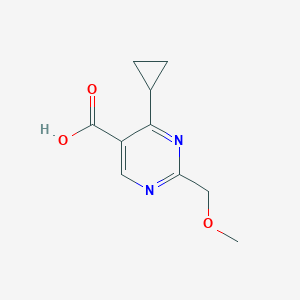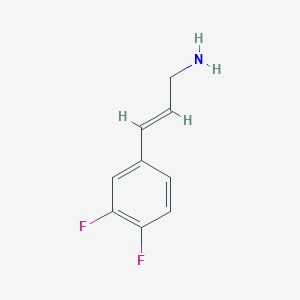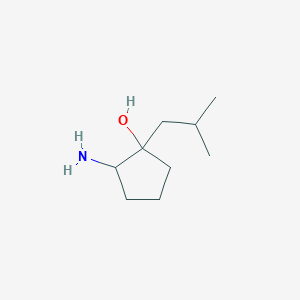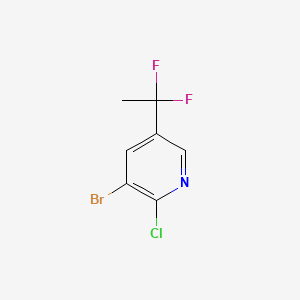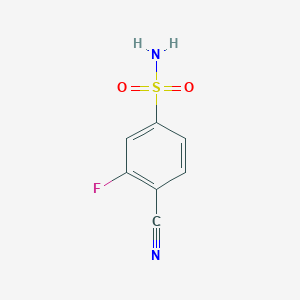![molecular formula C9H11F3O3 B13544165 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2825012-62-0](/img/structure/B13544165.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method includes the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, facilitated by enamine or iminium catalysis . This reaction is conducted under mild conditions, often in the presence of an organic base, and yields the desired bicyclic structure with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Shares the trifluoromethyl group but has a different ring structure, affecting its chemical properties and uses.
Uniqueness: 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its combination of a bicyclic structure and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
2825012-62-0 |
|---|---|
Formule moléculaire |
C9H11F3O3 |
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)8-3-1-7(2-4-8,5-15-8)6(13)14/h1-5H2,(H,13,14) |
Clé InChI |
GAXGQMVDGWIRNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


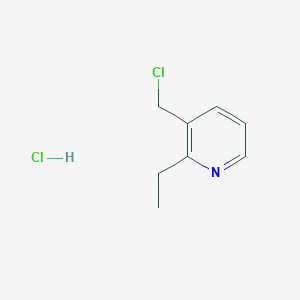

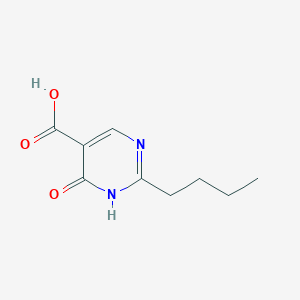
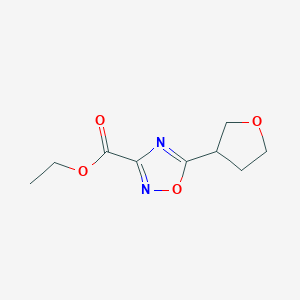

![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
